8-MA-cAMP's Quantified Site B Selectivity vs. Site A in PKA Regulatory Subunits
8-MA-cAMP demonstrates a quantifiable preference for the B site over the A site of both type I and type II PKA regulatory subunits. In competitive binding assays using isolated regulatory subunits, 8-MA-cAMP (compound 1b) exhibited a site B preference with an affinity 4- to 32-fold higher for site B than for any other binding site [1]. Furthermore, its affinity for site AI was decreased by 40-60-fold compared to site BI, directly quantifying its poor A-site engagement [1]. This is in stark contrast to analogs like 8-piperidino-cAMP, which shows a marked preference for site A, or 8-Br-cAMP, which lacks this defined site-selectivity.
| Evidence Dimension | Binding Site Selectivity (Site B vs. Site A) |
|---|---|
| Target Compound Data | 4- to 32-fold higher affinity for site B than any other site; 40-60-fold lower affinity for site AI vs. site BI |
| Comparator Or Baseline | Other cAMP binding sites (AI, AII, BII) within the same assay system |
| Quantified Difference | 4- to 32-fold site B preference; 40-60-fold lower AI affinity |
| Conditions | Equilibrium competitive binding assay using [3H]cAMP and isolated RI and RII subunits |
Why This Matters
This quantified site B selectivity is essential for experimental designs aiming to dissect the specific roles of the A and B sites in PKA signaling.
- [1] Schwede, F., Christensen, A., Liauw, S., Hippe, T., Kopperud, R. K., Jastorff, B., & Døskeland, S. O. (2000). 8-Substituted cAMP Analogues Reveal Marked Differences in Adaptability, Hydrogen Bonding, and Charge Accommodation between Homologous Binding Sites (AI/AII and BI/BII) in cAMP Kinase I and II. Biochemistry, 39(30), 8803-8812. View Source
